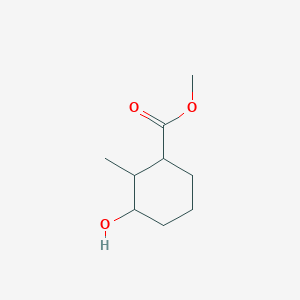
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, featuring a hydroxyl group, a methyl group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate typically involves the esterification of 3-hydroxy-2-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-oxo-2-methylcyclohexane-1-carboxylate.
Reduction: 3-hydroxy-2-methylcyclohexanol.
Substitution: 3-chloro-2-methylcyclohexane-1-carboxylate.
科学的研究の応用
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate
- Methyl 3-hydroxy-2-ethylcyclohexane-1-carboxylate
- Methyl 3-hydroxy-2-methylcyclopentane-1-carboxylate
Uniqueness
Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring provides a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-8,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESCOMISZKGALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCC1O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
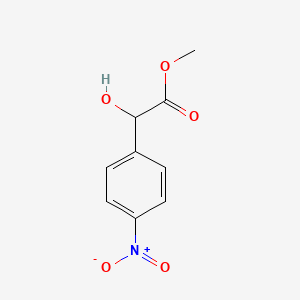
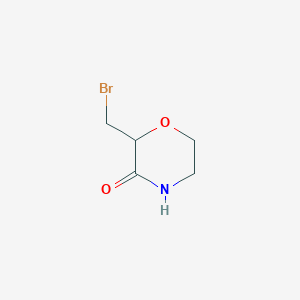
![N-METHYL-N-(3-METHYL-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B2663528.png)
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)
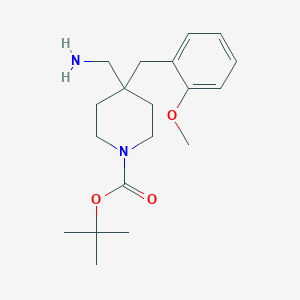
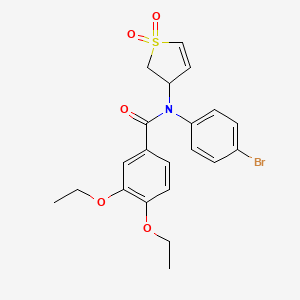
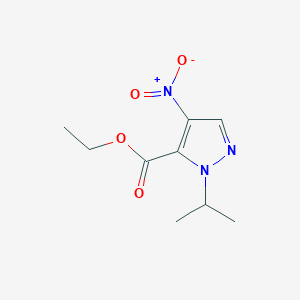
![3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663533.png)
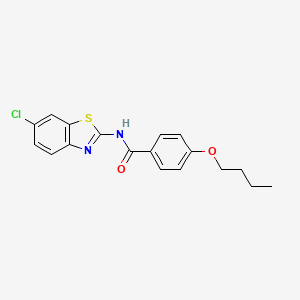
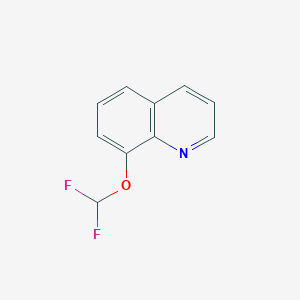
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2663541.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)
